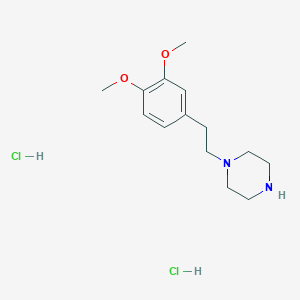

1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of compounds to which "this compound" belongs. Piperazine derivatives are known for their wide range of pharmacological activities and are often used as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 1,4-piperazine-2,5-diones starts from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate and involves six steps, yielding the final product in 23% yield . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine, which is produced from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of 48.2% .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a piperazine dihydrochloride salt was elucidated using DEPT, H-H COSY, HMQC, and HMBC techniques . The crystal structure of some piperazine derivatives has also been determined using single-crystal X-ray analysis, revealing different hydrogen-bonding networks .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Mannich reactions, as seen in the synthesis of novel derivatives with antidepressant and antianxiety activities . The reactivity of these compounds is often influenced by the substituents on the piperazine ring, which can affect their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure. Polymorphism is a common phenomenon, where different crystalline forms can be obtained under varying conditions . The hydrogen-bonding patterns in the crystal structure can significantly affect the physical properties of these compounds . Magnetic measurements of certain piperazine derivatives have revealed antiferromagnetic interactions, indicating the potential for diverse physicochemical behaviors .

Mecanismo De Acción

Target of Action

Related compounds such as piperazine are known to have anthelmintic properties, suggesting that they may target parasitic worms .

Mode of Action

Piperazine, a related compound, is known to paralyze parasites, allowing the host body to easily remove or expel the invading organism

Pharmacokinetics

In a related study, male Wistar rats were injected with a sigma-1 receptor agonist for 5 days starting on day 2 after a stroke

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H315, H319, and H335, which indicate harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Análisis Bioquímico

Biochemical Properties

1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride is known to interact with the sigma-1 receptor (Sig-1R) . The Sig-1R is a chaperone protein that modulates various biochemical processes, including ion channel activity, cell survival, and differentiation

Cellular Effects

In studies involving animal models, this compound has been shown to modulate microglia function . Microglia are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system

Molecular Mechanism

It is known to act as a Sig-1R agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the Sig-1R can modulate various cellular processes .

Dosage Effects in Animal Models

In animal models, this compound has been administered via injection

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-12(11-14(13)18-2)5-8-16-9-6-15-7-10-16;;/h3-4,11,15H,5-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFDRSMJCUJKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCNCC2)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)